molecular formula C19H15N3OS B3016790 (Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide CAS No. 301859-11-0

(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide

Cat. No.: B3016790
CAS No.: 301859-11-0
M. Wt: 333.41
InChI Key: TZSAWAZGVGHGRW-VZCXRCSSSA-N
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Description

(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety linked to a naphthohydrazide group, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-amine with 1-naphthohydrazide under specific reaction conditions. The process often requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated synthesis equipment can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may disrupt bacterial cell wall synthesis or interfere with enzyme activity, resulting in antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    3-methylbenzo[d]thiazol-2(3H)-ylidene derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar chemical properties.

    Naphthohydrazide derivatives: Compounds with the naphthohydrazide moiety also show comparable reactivity and applications.

Uniqueness

(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide is unique due to its specific combination of the benzo[d]thiazole and naphthohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-22-16-11-4-5-12-17(16)24-19(22)21-20-18(23)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,20,23)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSAWAZGVGHGRW-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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